2-Chloro-3-iodo-4,5,6-trimethylpyridine
Overview
Description
2-Chloro-3-iodo-4,5,6-trimethylpyridine is a heterocyclic organic compound with the molecular formula C8H9ClIN It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 2nd and 3rd positions, respectively, and three methyl groups at the 4th, 5th, and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-4,5,6-trimethylpyridine typically involves the halogenation of 4,5,6-trimethylpyridine. One common method includes the use of iodine monochloride (ICl) as a halogenating agent. The reaction is carried out under controlled conditions to ensure selective iodination and chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-3-iodo-4,5,6-trimethylpyridine.
Scientific Research Applications
2-Chloro-3-iodo-4,5,6-trimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-4,5,6-trimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Chloro-4-iodo-6-methylpyridine: Similar in structure but with different substitution patterns.
2,6-Dichloro-5-fluoropyridin-3-amine: Another halogenated pyridine derivative with distinct chemical properties.
Properties
IUPAC Name |
2-chloro-3-iodo-4,5,6-trimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMQKJCTYKNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Cl)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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